molecular formula C7H10O2 B12630627 (2R)-2-methylhexa-3,5-dienoic acid CAS No. 921763-61-3

(2R)-2-methylhexa-3,5-dienoic acid

Cat. No.: B12630627
CAS No.: 921763-61-3
M. Wt: 126.15 g/mol
InChI Key: BFNAVDGAMZHSKZ-ZCFIWIBFSA-N
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Description

(2R)-2-methylhexa-3,5-dienoic acid is an organic compound with a unique structure characterized by the presence of both a methyl group and a conjugated diene system. This compound is of interest in various fields of chemistry due to its potential reactivity and applications in synthetic organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-2-methylhexa-3,5-dienoic acid can be achieved through several methods. One common approach involves the use of enantioselective synthesis techniques to ensure the correct stereochemistry. For example, starting from a chiral synthon, the compound can be synthesized through a series of reactions including Wittig olefination and ring-closing metathesis .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as catalytic hydrogenation, selective oxidation, and purification through crystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

(2R)-2-methylhexa-3,5-dienoic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the diene system into a saturated hydrocarbon.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the diene system or the carboxyl group.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts: Palladium on carbon for hydrogenation reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce saturated hydrocarbons .

Scientific Research Applications

(2R)-2-methylhexa-3,5-dienoic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism by which (2R)-2-methylhexa-3,5-dienoic acid exerts its effects involves interactions with molecular targets such as enzymes and receptors. The conjugated diene system allows for various chemical transformations, which can modulate biological pathways and processes. Specific pathways and targets depend on the context of its application, whether in biological systems or chemical reactions .

Comparison with Similar Compounds

Similar Compounds

    (2R)-2-hydroxy-2-methylbutanedioic acid: Shares a similar structural motif but differs in functional groups.

    ®-pipecolic acid: Another chiral compound with different applications and reactivity.

Properties

CAS No.

921763-61-3

Molecular Formula

C7H10O2

Molecular Weight

126.15 g/mol

IUPAC Name

(2R)-2-methylhexa-3,5-dienoic acid

InChI

InChI=1S/C7H10O2/c1-3-4-5-6(2)7(8)9/h3-6H,1H2,2H3,(H,8,9)/t6-/m1/s1

InChI Key

BFNAVDGAMZHSKZ-ZCFIWIBFSA-N

Isomeric SMILES

C[C@H](C=CC=C)C(=O)O

Canonical SMILES

CC(C=CC=C)C(=O)O

Origin of Product

United States

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